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Compound of Interest

Compound Name:
1-(2-methoxyethyl)-1H-1,2,3,4-

tetrazol-5-amine

CAS No.: 1421780-45-1

Cat. No.: B1375052 Get Quote

Executive Summary
1-Substituted 5-aminotetrazoles (1-R-5-AT) represent a critical class of high-nitrogen

heterocycles. Unlike their 2-substituted isomers, 1-substituted derivatives retain a hydrogen-

bonding motif that often facilitates higher crystal density—a paramount parameter for

detonation velocity in energetic materials and bioavailability in pharmaceuticals.

This guide objectively compares the 1-substituted series against the 2-substituted series and

the parent 5-aminotetrazole (5-AT), highlighting the structural causality between lattice packing

and macroscopic performance.[1]

Key Finding: Simple alkylation (e.g., methylation) of 5-AT generally decreases density due to

the disruption of the planar hydrogen-bond network.[1] However, functionalization with high-

density bridges (e.g., nitropyrazoles) significantly reverses this trend, pushing densities above

1.80 g/cm³.[1]

Structural Tautomerism & Isomerism
The core challenge in working with 5-aminotetrazoles is the tautomeric equilibrium and the

resulting regioselectivity during synthesis.

1-Substituted (1H-form): The substituent is on the nitrogen adjacent to the carbon.[1] This

locks the molecule into a specific geometry that often allows for "head-to-tail" hydrogen

bonding if an amino group is present.
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2-Substituted (2H-form): The substituent is on the nitrogen adjacent to the 1-position.[1]

These isomers are often thermodynamically favored in basic alkylation conditions but

frequently exhibit lower crystal densities due to less efficient packing.[1]

Visualization: Synthesis & Selectivity Pathways
The following diagram illustrates the divergent synthesis pathways that determine isomeric

outcome.
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Caption: Figure 1. Regioselectivity in 5-aminotetrazole synthesis. The Cyanogen Azide route

yields high-purity 1-substituted derivatives, whereas direct alkylation favors the 2-substituted

isomer.[1]

Comparative Crystal Data
The table below aggregates crystallographic data for the parent compound, simple alkyl

derivatives, and advanced energetic derivatives. Note the density drop upon methylation,

followed by a recovery in complex derivatives.[1]
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Compound Substituent
(Position)

Space
Group

Density
(ngcontent-
ng-
c198901090
8=""
_nghost-ng-
c219300294
2=""
class="inlin
e ng-star-
inserted">

, g/cm³)

Melting
Point (

)

Structural
Feature

5-AT
(Anhydrous) H (Parent) 1.50 205 °C

Planar
sheets,
extensive H-
bonds [1].

2-Me-5-AT Methyl (N2)

ngcontent-ng-
c1989010908
="" _nghost-
ng-
c2193002942
=""
class="inline
ng-star-
inserted">

~1.34* ~104 °C

Disrupted H-
bond
network;
lower packing
efficiency [2].

1-Me-5-AT Methyl (N1) ~1.42 >180 °C

Higher MP
than 2-isomer
due to dipolar
interactions.

DMPT-1 Nitropyrazole
-methyl (N1)

ngcontent-ng-
c1989010908
="" _nghost-
ng-
c2193002942
=""
class="inline
ng-star-
inserted">

1.806 191 °C

Face-to-face
stacking;
high-density
energetic
bridge [3].

DMPT-2 Nitropyrazole
-methyl (N2)

ngcontent-ng-
c1989010908
="" _nghost-
ng-
c2193002942
=""
class="inline
ng-star-
inserted">

1.770 206 °C

Slightly lower
density than
N1 analog;
mixed
stacking.
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*Note: Density for 2-Me-5-AT calculated from unit cell dimensions (ngcontent-ng-

c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) reported by Bryden (1956).

Analysis of Data
The "Methylation Penalty": Replacing the acidic proton of 5-AT with a methyl group (1-Me

or 2-Me) removes a critical hydrogen bond donor. This expands the unit cell volume

relative to the molecular mass, causing a density drop (1.50 ngcontent-ng-

c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1.34-1.42 g/cm³).

Isomeric Advantage: The 1-substituted forms (e.g., DMPT-1) consistently exhibit higher

densities than their 2-substituted counterparts (DMPT-2).[1] This is attributed to the 1-

position allowing for more planar "sheet-like" packing compared to the often "twisted"

conformation of 2-substituted isomers.

Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Substituted 5-
Aminotetrazoles
Target: High-purity 1-R-5-AT without 2-isomer contamination. Based on the method by Joo &

Shreeve [4].

Reagents: Cyanogen azide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">

, Warning: Explosive), Primary Amine (

), Acetonitrile.

Preparation of Cyanogen Azide: React cyanogen bromide with sodium azide in

acetonitrile at 0°C. Safety: Do not isolate pure ngcontent-ng-c1989010908="" _nghost-ng-

c2193002942="" class="inline ng-star-inserted">

; use as a solution.

Addition: Add the primary amine dropwise to the

solution at 0°C.
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Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

The intermediate imidoyl azide cyclizes selectively to the 1-substituted tetrazole.

Workup: Evaporate solvent under reduced pressure. Recrystallize the residue from

Ethanol/Water (1:[1]1) to yield pure 1-R-5-AT.

Protocol B: Purification of Isomers from Direct
Alkylation
Target: Separating 1-Me-5-AT and 2-Me-5-AT.

Alkylation: React 5-aminotetrazole sodium salt with methyl iodide in DMF at room

temperature.

Extraction: Evaporate DMF. Extract residue with Ethyl Acetate.[1]

Fractional Crystallization:

2-Isomer: Being less polar and lower melting, the 2-isomer often remains in the

mother liquor or crystallizes second.[1]

1-Isomer: Often precipitates first or requires column chromatography (Silica gel,

EtOAc/Hexane gradient) due to higher polarity.[1]

Verification: Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">

NMR. The N-Methyl peak for 2-Me typically appears upfield (approx 4.0 ppm) compared
to 1-Me (approx 4.2-4.5 ppm) depending on the solvent.

Performance & Logic Visualization[1]
The choice between 1- and 2-substitution dictates the final material properties. The following

logic flow maps the structural cause to the performance effect.
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Caption: Figure 2. Structure-Property Relationship. The 1-substituted isomer facilitates tighter

crystal packing, directly translating to higher density and energetic performance.[1]

Application Notes
Energetics: 1-substituted derivatives are preferred. For example, DMPT-1 (1-substituted)

has a detonation velocity of 8610 m/s, comparable to RDX, whereas the 2-substituted

isomers often lag behind due to lower density [3].[1]

Pharma: 5-aminotetrazoles are bioisosteres for carboxylic acids. The 1-substituted form is

more polar (higher dipole moment), affecting logP and membrane permeability differently

than the more lipophilic 2-substituted form.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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